5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde
Description
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Properties
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-3-6-1-7-4-11-5-8(7)9-2-6/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMWOWDTOPGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes can yield multi-substituted dihydrofuropyridine derivatives . The reaction conditions often involve the use of potassium hydroxide as a catalyst and solvents like dimethyl sulfoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid.
Reduction: 5,7-Dihydrofuro[3,4-b]pyridine-3-methanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydrofuro[3,4-b]pyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2,3-Dihydrofuro[2,3-b]pyridine: Differs in the position of the fused rings, leading to different chemical properties and reactivity.
Uniqueness
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Biological Activity
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula CHNO. This compound features a unique fused ring system composed of a furan and a pyridine ring, along with an aldehyde functional group at the 3-position. Its distinct structure makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Weight : 149.15 g/mol
- Functional Groups : Aldehyde, furan, and pyridine rings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of N-propargylic β-enaminones with arylaldehydes under basic conditions. This process can yield various derivatives that may exhibit different biological activities.
The biological effects of this compound are not fully elucidated. However, it is hypothesized that its biological activity may be mediated through interactions with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological effects.
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to pyridine derivatives have shown promising results against L1210 leukemia cells with significant prolongation of survival times in treated mice .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have shown that certain derivatives of pyridine carboxaldehyde thiosemicarbazones exhibit potent inhibitory effects on ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The IC50 values for these compounds were reported as low as 1.0 µM .
- Animal Studies : In vivo studies involving L1210 leukemia-bearing mice demonstrated that specific derivatives could significantly enhance survival rates when administered at appropriate dosages over a sustained period .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5,7-Dihydrofuro[3,4-b]pyridine | Contains aldehyde group; fused ring structure | Potential antimicrobial and anticancer |
| 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid | Lacks aldehyde; less reactive | Limited biological activity |
| 2,3-Dihydrofuro[2,3-b]pyridine | Different ring structure | Varies significantly in reactivity |
Future Directions for Research
Further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. Areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
